4-(Aminomethyl)-2,6-difluorobenzonitrile
Description
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4-(aminomethyl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H,3,11H2 |
InChI Key |
BJXFKAAHNWGWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-Amino-2,6-difluorobenzonitrile (CAS 207297-92-5)
- Structure: Differs by replacing the aminomethyl (-CH₂NH₂) group with a primary amine (-NH₂) at the 4-position.
- Properties: Reduced steric bulk compared to the aminomethyl derivative. The absence of a methylene spacer limits its flexibility in forming hydrogen bonds or coordinating with metal ions. Purity is reported at >95.0% (HPLC), with a molecular weight of 154.11 g/mol .
- Applications : Used in medicinal chemistry as a precursor for sartan-class drugs and intermediates .
2,6-Difluorobenzonitrile (CAS 1194-65-6)
- Structure: Lacks the 4-position aminomethyl group, containing only fluorine and nitrile substituents.
- Properties : A key precursor for nucleophilic aromatic substitution (e.g., reactions with mercaptoacetate or glycinate to form heterocycles) . Its reactivity is dominated by the electron-deficient aromatic ring, enabling efficient coupling in Suzuki-Miyaura reactions (e.g., 95–97% yields in synthesizing biphenyl derivatives) .
- Applications : Intermediate in pharmaceuticals and liquid crystals, such as ferroelectric nematic phases .
4-(Azetidin-1-ylmethyl)-2,6-difluorobenzonitrile
- Structure: Replaces the aminomethyl group with an azetidine (four-membered cyclic amine) substituent.
- Synthesized via reductive amination of 2,6-difluoro-4-formylbenzonitrile .
- Applications : Explored in kinase inhibitor research due to its rigid structure .
Physical and Chemical Properties
Key Observations :
- Fluorine positioning (2,6- vs. 3,5-) influences electronic effects and solubility. For instance, 2,6-difluorobenzonitrile derivatives exhibit high dielectric permittivity in liquid crystals (~20,000 ε₀) .
Q & A
Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2,6-difluorobenzonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of fluorinated benzonitriles often involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For this compound:
- Precursor Functionalization : Start with 2,6-difluorobenzonitrile (CAS 1897-52-5) , introducing the aminomethyl group via reductive amination or catalytic coupling.
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) enable efficient cross-coupling, as seen in analogous compounds (e.g., 50–68% yields for pyridine derivatives) .
- Reaction Conditions : Elevated temperatures (100–150°C) and polar aprotic solvents (DMF, sulpholane) enhance reactivity .
Q. Key Challenges :
Q. How can researchers characterize this compound, and what analytical techniques resolve structural ambiguities?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and aminomethyl (δ 3.2–3.8 ppm). Overlapping signals from (E)/(Z) isomers require 2D NMR (e.g., COSY, NOESY) .
- ¹³C NMR : Nitrile carbon appears at δ 115–120 ppm; fluorinated carbons show splitting (²JCF ≈ 20 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₇F₂N₂; [M+H]⁺ = 169.0671) with <2 ppm error .
- X-ray Crystallography : Resolves absolute configuration, critical for studying intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Q. Data Contradiction Example :
- Isomeric mixtures (e.g., (E)/(Z) forms in 4h ) may complicate NMR interpretation. Use preparative HPLC to isolate isomers before analysis.
Advanced Research Questions
Q. How does the electronic structure of this compound influence its nonlinear optical (NLO) properties?
Methodological Answer: The compound’s hyperpolarizability (β) and dipole alignment determine NLO activity. Computational studies (e.g., DFT) reveal:
Q. Experimental Validation :
Q. What strategies mitigate data contradictions in biological activity assays involving this compound?
Methodological Answer: Contradictions often arise from:
- Target Selectivity : Fluorine enhances binding to specific enzymes (e.g., kinases), but off-target effects may occur due to similar electronic profiles .
- Solubility Limitations : Low aqueous solubility (common in fluorinated nitriles) leads to false negatives. Use co-solvents (DMSO ≤1%) or nanoformulations .
Q. Validation Protocol :
Dose-Response Curves : Confirm activity across concentrations (e.g., IC₅₀ values).
Counter-Screens : Test against related receptors/enzymes to rule out promiscuity.
Metabolic Stability Assays : Assess cytochrome P450 interactions to predict in vivo behavior .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., sulpholane’s role in stabilizing intermediates) .
Case Study :
DFT-guided optimization of Pd-catalyzed coupling reduced by-product formation by 30% in analogous syntheses .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Crystallization Issues :
- High polarity impedes crystal lattice formation.
- Hygroscopicity due to the aminomethyl group.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
